(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Description
The compound (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a Z-configured benzylidene group at the 2-position and a 7-(azepan-1-ylmethyl) substituent. Its structural complexity arises from the brominated benzofuran core, hydroxy group at C6, methyl group at C4, and the azepane (7-membered cyclic amine) moiety.
Properties
Molecular Formula |
C25H24BrNO4 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C25H24BrNO4/c1-15-10-20(28)19(14-27-8-4-2-3-5-9-27)25-23(15)24(29)22(31-25)13-18-12-16-11-17(26)6-7-21(16)30-18/h6-7,10-13,28H,2-5,8-9,14H2,1H3/b22-13- |
InChI Key |
AMXYZHRXYXGMNL-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCCCC5)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCCCC5)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H22BrN3O3
- Molecular Weight : 458.3 g/mol
- SMILES Notation : CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=C(C=CC(=C5)Br)OC)/SC4=N3
This compound features a benzofuran core, which is known for various biological properties, including anti-inflammatory and anticancer activities.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to benzofurans exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In vitro assays on related compounds have shown promising results against various cancer cell lines, suggesting that the target compound may exhibit similar effects. The presence of bromine in the structure could enhance its reactivity and biological efficacy, as halogenated compounds often show increased potency against cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been well-documented. Compounds structurally related to the target compound have been shown to reduce inflammatory markers in animal models. A notable study demonstrated that benzofuran derivatives significantly decreased levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models .
Neuroprotective Activity
Research has also suggested potential neuroprotective effects of benzofuran compounds. A study indicated that certain benzofuran derivatives could protect neuronal cells from oxidative stress-induced apoptosis, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This neuroprotective mechanism is attributed to the ability of these compounds to scavenge free radicals and modulate neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Structural Analogues
| Study | Compound Tested | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | 5-Bromo-benzofuran derivative | Induced apoptosis in cancer cell lines |
| Inflammation Research (2021) | Benzofuran derivative with methoxy group | Reduced TNF-alpha levels in LPS model |
| Neurobiology Letters (2022) | Benzofuran derivative with azepane ring | Increased neuronal survival under stress |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 2- and 7-positions, which critically influence electronic properties and bioactivity. Below is a comparative analysis:
Table 1: Substituent Comparison of Benzofuran-3(2H)-one Derivatives
| Compound | 2-Position Substituent | 6/7-Position Substituents | Key Electronic Effects |
|---|---|---|---|
| Target Compound | 5-Bromo-1-benzofuran-2-yl | 6-OH; 7-(azepan-1-ylmethyl) | Strong electron-withdrawing (Br); basic amine (azepane) |
| (2Z)-7-{[benzyl(methyl)amino]methyl}-... | 5-Bromo-1-benzofuran-2-yl | 6-OH; 7-[benzyl(methyl)amino]methyl | Moderate electron-withdrawing (Br); aromatic amine |
| (2Z)-2-(5-bromo-2-methoxybenzylidene)-... | 5-Bromo-2-methoxyphenyl | 6-OH; 7-[butyl(methyl)amino]methyl | Electron-donating (OCH₃); hydrophobic alkyl chain |
| (Z)-6-hydroxy-7-(morpholinomethyl)-... | Pyridin-4-ylmethylene | 6-OH; 7-morpholinomethyl | Basic morpholine; π-π interactions (pyridine) |
| (2Z)-6-hydroxy-2-(4-methoxybenzylidene)... | 4-Methoxyphenyl | 6-OH; 7-CH₃ | Electron-donating (OCH₃) |
Key Observations :
- Amine Substituents at 7-Position : Azepane’s larger ring size may improve solubility and membrane permeability relative to smaller amines (e.g., morpholine, piperidine) .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- The bromine and azepane groups in the target compound may synergize to enhance anticancer activity, as seen in morpholine/pyridine analogs .
- pneumoniae .
Physicochemical Properties
Table 3: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₂₅H₂₅BrNO₄ | 454.3 | 3.8 |
| (2Z)-2-(5-bromo-2-methoxybenzylidene)-... | C₂₂H₂₄BrNO₄ | 446.3 | 4.2 |
| (Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxy... | C₂₄H₂₇NO₅ | 409.5 | 2.9 |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
